molecular formula C15H16N6O2S B12176926 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12176926
M. Wt: 344.4 g/mol
InChI Key: STFHRIICERNAOR-UHFFFAOYSA-N
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Description

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that features a pyridazinone core substituted with a thiophene ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the triazole moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyridazinone core may yield dihydropyridazinones .

Scientific Research Applications

2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetic acid
  • 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties. The presence of the triazole moiety, in particular, may enhance its bioactivity and stability .

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C15H16N6O2S/c1-9(2)14-17-15(19-18-14)16-12(22)8-21-13(23)6-5-10(20-21)11-4-3-7-24-11/h3-7,9H,8H2,1-2H3,(H2,16,17,18,19,22)

InChI Key

STFHRIICERNAOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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